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Compound of Interest

N-(5-bromothiophen-2-
Compound Name:
yl)acetamide

Cat. No. B1334563

This technical guide provides a comprehensive overview of the characterization data for 2-
Acetamido-5-bromothiophene, also known as N-(5-bromothiophen-2-yl)acetamide. The
information is tailored for researchers, scientists, and professionals in the field of drug
development. This document compiles available data on the compound's physical and
spectroscopic properties and outlines a viable synthetic route with detailed experimental
protocols.

Chemical Identity and Physical Properties

2-Acetamido-5-bromothiophene is a derivative of 2-aminothiophene, a heterocyclic compound
that is a key pharmacophore in various biologically active molecules. The introduction of an
acetamido group and a bromine atom can significantly influence its chemical reactivity and
biological activity.
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Property Value

IUPAC Name N-(5-bromothiophen-2-yl)acetamide
Molecular Formula CeHeBrNOS

Molecular Weight 220.09 g/mol

CAS Number 68236-26-0

Appearance Predicted to be a solid

Melting Point Not available in the performed searches.
Boiling Point Not available in the performed searches.

o Likely soluble in organic solvents like DMSO,
Solubility )
DMF, and chlorinated solvents.

Spectroscopic Characterization Data

Due to the limited availability of direct experimental spectra for 2-Acetamido-5-bromothiophene
in the public domain, the following data is predicted based on the analysis of structurally
analogous compounds, such as N-aryl acetamides and substituted thiophenes.

IH NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

The expected *H NMR spectrum in a solvent like CDCIs would likely exhibit the following
signals:

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~75-7.0 Singlet (broad) 1H -NH- (Amide proton)
~6.9 Doublet 1H Thiophene H4
~6.7 Doublet 1H Thiophene H3
) -COCHs (Acetyl
~2.1 Singlet 3H

methyl)
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13C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

The predicted 3C NMR spectrum would show the following key resonances:

Chemical Shift (0, ppm) Assignment

~ 168 -C=0 (Amide carbonyl)
~ 140 Thiophene C2

~ 125 Thiophene C3

~ 120 Thiophene C4

~110 Thiophene C5 (C-Br)
~24 -COCHs (Acetyl methyl)

IR (Infrared) Spectroscopy

The infrared spectrum is expected to show characteristic absorption bands for the functional
groups present in the molecule.

Wavenumber (cm~?) Vibration Mode Functional Group
~ 3300 - 3100 N-H Stretch Amide

~ 1660 C=0 Stretch (Amide I) Amide

~ 1550 N-H Bend (Amide II) Amide

~ 1300 C-N Stretch Amide

~ 1450, ~1520 C=C Stretch Thiophene ring

~ 800 C-H out-of-plane bend Substituted thiophene
~ 600 C-Br Stretch Bromo-thiophene

Mass Spectrometry (MS)
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The mass spectrum would be expected to show the molecular ion peak [M]* and a
characteristic isotopic pattern due to the presence of bromine (7°Br and 8!Br in an approximate
1:1 ratio).

m/z Assighment

[M]*, Molecular ion peaks for 7°Br and 81Br

~ 220, 222 .

isotopes

[M - COCHZ2]*, Fragment ion after loss of a
~ 178, 180

ketene molecule
~43 [CHsCO]J*, Acetyl cation fragment

Experimental Protocols

A plausible synthetic route to 2-Acetamido-5-bromothiophene involves a two-step process
starting from the readily available 2-aminothiophene.

Step 1: Synthesis of 2-Amino-5-bromothiophene
This step involves the regioselective bromination of 2-aminothiophene.
e Materials: 2-aminothiophene, N-Bromosuccinimide (NBS), Acetonitrile (ACN).

e Procedure:

[¢]

Dissolve 2-aminothiophene (1 equivalent) in acetonitrile in a round-bottom flask.
o Cool the solution to 0 °C in an ice bath.
o Slowly add N-Bromosuccinimide (1 equivalent) portion-wise to the stirred solution.

o Allow the reaction mixture to stir at 0 °C for 1-2 hours, monitoring the reaction progress by
Thin Layer Chromatography (TLC).

o Once the starting material is consumed, quench the reaction with a saturated aqueous
solution of sodium thiosulfate.
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o Extract the product with a suitable organic solvent (e.g., ethyl acetate).

o Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate
under reduced pressure.

o Purify the crude product by column chromatography on silica gel to obtain 2-amino-5-
bromothiophene.

Step 2: Synthesis of 2-Acetamido-5-bromothiophene
This final step is the acetylation of the amino group.

o Materials: 2-amino-5-bromothiophene, Acetic anhydride, Pyridine (or another suitable base),
Dichloromethane (DCM).

e Procedure:

o Dissolve 2-amino-5-bromothiophene (1 equivalent) in dichloromethane in a round-bottom
flask.

o Add pyridine (1.2 equivalents) to the solution and cool to 0 °C.
o Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred mixture.
o Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

o Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially
with 1M HCI, saturated aqueous sodium bicarbonate, and brine.

o Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced

pressure.

o Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to
yield pure 2-Acetamido-5-bromothiophene.

Logical Workflow Diagram

The following diagram illustrates the synthetic pathway for 2-Acetamido-5-bromothiophene.
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Starting Material Step 1: Bromination Step 2: Acetylation

2-Aminothiophene NBS, ACN, 0°C 2-Amino-5-bromothiophene

Acetic Anhydride, Pyridine, DCM 2-Acetamido-5-bromothiophene

Click to download full resolution via product page

Caption: Synthetic pathway for 2-Acetamido-5-bromothiophene.

¢ To cite this document: BenchChem. [An In-depth Technical Guide on the Characterization of
2-Acetamido-5-bromothiophene]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1334563#2-acetamido-5-bromothiophene-
characterization-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hasth

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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